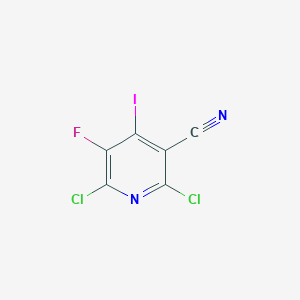












|
REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.C([N-]C(C)C)(C)C.[Li+].[Cl:21][C:22]1[N:29]=[C:28]([Cl:30])[C:27]([F:31])=[CH:26][C:23]=1[C:24]#[N:25].[I:32]I.[O-]S([O-])(=S)=O.[Na+].[Na+]>C1COCC1>[Cl:21][C:22]1[N:29]=[C:28]([Cl:30])[C:27]([F:31])=[C:26]([I:32])[C:23]=1[C:24]#[N:25] |f:2.3,6.7.8|
|


|
Name
|
|
|
Quantity
|
15.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
154 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C#N)C=C(C(=N1)Cl)F
|
|
Name
|
|
|
Quantity
|
26.5 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred at −78° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
Upon completion of the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm slowly to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 12 hours
|
|
Duration
|
12 h
|
|
Type
|
EXTRACTION
|
|
Details
|
the reaction was extracted with EtOAc (3×300 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic fractions were dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C#N)C(=C(C(=N1)Cl)F)I
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.5 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |